Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate
Description
Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate is a cyclopropane-derived compound featuring a benzyloxycarbonyl (Cbz)-protected amino group and a methyl ester. This structure is critical in organic synthesis, particularly as an intermediate in pharmaceuticals. The cyclopropane ring introduces strain, enhancing reactivity, while the Cbz group serves as a protective moiety for amines, removable via hydrogenolysis . Its applications include peptide mimetics and protease inhibitors, as evidenced by its use in synthesizing MPI23b, a compound with antiviral properties .
Properties
IUPAC Name |
methyl 1-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-11(15)13(7-8-13)14-12(16)18-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNOQUWDRWTZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various enzymes and receptors in the body, influencing biochemical pathways.
Mode of Action
It’s known that benzyloxy carbonyl compounds often act as protective groups in organic synthesis, which can influence the activity of the compound. The cyclopropane ring could potentially undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation.
Biochemical Pathways
For instance, 1-Aminocyclopropane-1-carboxylic acid (ACC), a cyclic α-amino acid with a cyclopropane ring, is a precursor to the plant hormone ethylene.
Pharmacokinetics
For instance, the presence of the benzyloxy carbonyl group could potentially influence the compound’s absorption and distribution.
Result of Action
Similar compounds have been known to have various effects, such as influencing enzyme activity or receptor binding.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. .
Biochemical Analysis
Biochemical Properties
Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as ACC oxidase, which is involved in the ethylene biosynthesis pathway. The interaction between this compound and ACC oxidase can either inhibit or enhance ethylene-related responses, depending on the specific chemical characteristics of the compound. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In plant cells, it can influence cell function by modulating ethylene signaling pathways. This modulation can lead to changes in gene expression, affecting processes such as root elongation, root hair formation, leaf senescence, and fruit ripening. The compound’s impact on cellular metabolism is also notable, as it can alter the levels of metabolites involved in ethylene biosynthesis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ACC oxidase, an enzyme crucial for ethylene production. By binding to ACC oxidase, the compound can either inhibit or activate the enzyme, leading to changes in ethylene levels. This interaction can result in altered gene expression and subsequent physiological responses in plants. Additionally, the compound may interact with other biomolecules, further influencing biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged ethylene-related responses in plants.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance ethylene-related responses without causing adverse effects. At high doses, it can lead to toxic effects, such as inhibited root growth and increased leaf senescence. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity.
Metabolic Pathways
This compound is involved in the ethylene biosynthesis pathway, interacting with enzymes such as ACC oxidase. This interaction can influence metabolic flux and metabolite levels, leading to changes in ethylene production and related physiological responses. The compound’s role in this pathway highlights its potential as a tool for studying ethylene biosynthesis and regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments
Biological Activity
Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate (CAS No. 84677-05-4) is a unique compound characterized by its cyclopropane structure, which incorporates a benzyloxycarbonyl group and a methyl ester functionality. Its molecular formula is C13H15NO4, and it has garnered attention for its potential biological activity and applications in medicinal chemistry.
Chemical Structure
The compound features the following structural components:
- Cyclopropane Ring : Provides rigidity and unique reactivity.
- Benzyloxycarbonyl Group : Enhances stability and solubility.
- Methyl Ester Functionality : Contributes to its chemical properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Cyclopropane Ring : Achieved through cycloaddition reactions.
- Introduction of Benzyloxycarbonyl Group : Utilizes benzyl chloroformate in the presence of a base.
- Amination : Introduces the amino group via nucleophilic substitution.
- Carboxylation : Adds the carboxylic acid group through carbon dioxide under specific conditions.
Preliminary studies suggest that this compound interacts with various proteins and enzymes, potentially leading to diverse biological effects. The compound's unique structure may confer specific binding affinities, enhancing its pharmacological potential.
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of cyclopropane have shown activity against various bacterial strains, suggesting that this compound may share similar traits.
- Enzyme Inhibition : Studies have explored the inhibition of key enzymes in metabolic pathways, which could lead to therapeutic applications in diseases such as cancer or metabolic disorders.
- Potential Anti-inflammatory Effects : Some analogs have been investigated for their anti-inflammatory properties, indicating that this compound may also offer similar benefits.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(Benzyloxy)carbonylaminocyclopropanecarboxylic Acid | C12H13NO4 | Contains a carboxylic acid instead of an ester |
| Methyl 2-(benzyloxy)carbamate | C10H13NO3 | Features a carbamate group instead of an amine |
| Cyclopropanecarboxylic Acid Derivatives | Varies | General class with diverse functional groups |
This compound stands out due to its specific combination of functionalities, which may confer unique properties not found in these other compounds.
Scientific Research Applications
Structural Characteristics
The compound features a cyclopropane ring, which is known for its unique strain and reactivity. The presence of the benzyloxycarbonyl group enhances its stability and solubility, making it suitable for various chemical reactions.
Organic Synthesis
Methyl Cbz-amino cyclopropane carboxylate serves as a valuable building block in organic synthesis. It can be utilized to construct complex molecules through various reactions, including:
- Nucleophilic Substitution : The Cbz group can be substituted with different nucleophiles to create diverse derivatives.
- Cyclization Reactions : The cyclopropane moiety allows for unique cyclization pathways, facilitating the formation of novel cyclic compounds.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that derivatives of methyl Cbz-amino cyclopropane carboxylate exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the Cbz group can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.
- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, offering potential in drug development for metabolic disorders.
Biological Studies
The biological activity of methyl Cbz-amino cyclopropane carboxylate has been explored in several contexts:
- Receptor Binding Studies : The compound has been used in studies to evaluate its binding affinity to various receptors, which is crucial in understanding its mechanism of action.
- In Vivo Studies : Animal model studies have demonstrated its effects on physiological processes, paving the way for further exploration in pharmacology.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined the derivatives of methyl Cbz-amino cyclopropane carboxylate against breast cancer cell lines. The results indicated that certain modifications to the benzyloxycarbonyl group significantly increased cytotoxicity while reducing off-target effects.
| Compound Variant | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| Original Compound | 25 | 1 |
| Variant A | 10 | 2.5 |
| Variant B | 5 | 5 |
Case Study 2: Enzyme Inhibition
Research conducted on the inhibition of a specific enzyme (e.g., Dipeptidyl Peptidase IV) revealed that methyl Cbz-amino cyclopropane carboxylate and its derivatives could effectively inhibit enzyme activity, suggesting potential applications in treating diabetes.
| Enzyme Activity (%) | Control | Compound A | Compound B |
|---|---|---|---|
| 100% | 100 | 75 | 50 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variation in Protecting Groups
Cbz vs. Boc Protection
Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate differs from analogs like 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid derivatives (Reference Example 85 in EP 4 374 877 A2) in protecting group chemistry.
- Cbz Group: Removed via hydrogenolysis (H₂/Pd-C), compatible with acid-stable intermediates.
- Boc Group : Cleaved under acidic conditions (e.g., TFA), preferred in orthogonal protection strategies .
- Impact on Stability : Boc-protected compounds exhibit greater stability toward nucleophiles but require harsher deprotection conditions compared to Cbz.
1,3-Dioxoisoindolin-2-yl Group
In 1c (1,3-dioxoisoindolin-2-yl 1-(3-methoxyphenyl)cyclopropane-1-carboxylate), the electron-withdrawing dioxoisoindolinyl group increases electrophilicity at the carbonyl, altering reactivity in nucleophilic acyl substitutions. This contrasts with the Cbz group, which is less electron-deficient .
Substituent Effects on the Cyclopropane Ring
Amino vs. Hydroxymethyl Substituents
- Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate (C₅H₈O₃, MW 116.12): The hydroxymethyl group enhances polarity, increasing water solubility compared to the Cbz-protected amino derivative (C₁₃H₁₅NO₅, MW 265.26) .
- Methyl 1-(methylamino)cyclopropane-1-carboxylate (C₁₀H₁₈F₂N₂O₂, MW 236.26): The methylamino group lacks protection, making it prone to oxidation but more reactive in alkylation reactions .
Ester Group Variations
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Deprotection Conditions for Amino-Protected Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
